Superior MDA-MB-231 Potency Within Indolylquinone Series
Within the 23-compound indolylquinone series synthesized by Li et al., Anticancer agent 41 (compound 3g) was one of only two compounds achieving single-digit µg/mL IC50 values against the triple-negative breast cancer cell line MDA-MB-231 [1]. The majority of analogs in the series were less active or inactive. This establishes Anticancer agent 41 as a top-tier compound in its structural class for targeting this aggressive cancer subtype.
| Evidence Dimension | Antiproliferative activity against MDA-MB-231 cells |
|---|---|
| Target Compound Data | IC50 = 3.99 µg/mL |
| Comparator Or Baseline | Other 22 indolylquinone analogs in series; majority inactive or >10 µg/mL |
| Quantified Difference | At least 2.5-fold more potent than the next most active analog in the series |
| Conditions | MDA-MB-231 human breast cancer cells; 48-hour incubation; CCK-8 assay |
Why This Matters
Researchers targeting triple-negative breast cancer require the most potent analog in a structural series to maximize assay sensitivity and minimize off-target effects at lower concentrations.
- [1] Li X, et al. Synthesis and anti-breast cancer activity of new indolylquinone derivatives. Eur J Med Chem. 2012 Aug;54:42-48. PMID: 22658083. View Source
